molecular formula C11H12N2O2 B1622404 Amino-(1-methyl-1H-indol-3-YL)-acetic acid CAS No. 1000058-38-7

Amino-(1-methyl-1H-indol-3-YL)-acetic acid

Cat. No.: B1622404
CAS No.: 1000058-38-7
M. Wt: 204.22 g/mol
InChI Key: BQGLTWZZGBBPGT-UHFFFAOYSA-N
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Description

Amino-(1-methyl-1H-indol-3-YL)-acetic acid is a compound belonging to the indole family, which is characterized by a benzene ring fused to a pyrrole ring. Indole derivatives are prominent in natural and synthetic products of biological and pharmaceutical importance

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Amino-(1-methyl-1H-indol-3-YL)-acetic acid can be achieved through a one-pot, three-component Fischer indolisation–N-alkylation sequence. This method involves the use of aryl hydrazines, ketones, and alkyl halides as starting materials . The reaction is typically carried out under microwave irradiation to achieve rapid reaction times and high yields .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost, yield, and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions: Amino-(1-methyl-1H-indol-3-YL)-acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

    Reduction: Reduction reactions can yield indoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

    Oxidation: Oxindole derivatives.

    Reduction: Indoline derivatives.

    Substitution: Various substituted indole derivatives depending on the reagents used.

Mechanism of Action

Comparison with Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.

    1-Methylindole-3-acetic acid: A derivative with similar structural features but different biological activities.

    Indole-3-carboxylic acid: Another indole derivative with distinct chemical properties and applications.

Uniqueness: Amino-(1-methyl-1H-indol-3-YL)-acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit tubulin polymerization sets it apart from other indole derivatives, making it a promising candidate for cancer research .

Properties

IUPAC Name

2-amino-2-(1-methylindol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-13-6-8(10(12)11(14)15)7-4-2-3-5-9(7)13/h2-6,10H,12H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGLTWZZGBBPGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392588
Record name AMINO-(1-METHYL-1H-INDOL-3-YL)-ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000058-38-7
Record name AMINO-(1-METHYL-1H-INDOL-3-YL)-ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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